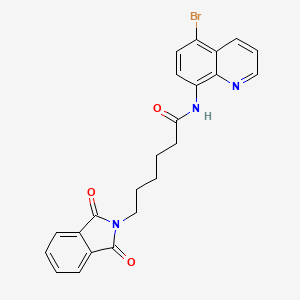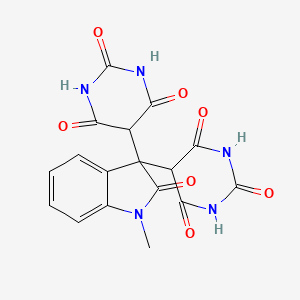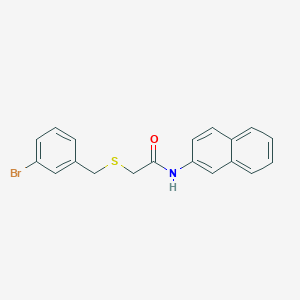
N-(5-bromoquinolin-8-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features a quinoline and isoindoline moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Bromination: The quinoline derivative can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized from phthalic anhydride and an appropriate amine.
Coupling Reaction: The brominated quinoline and the isoindoline derivative can be coupled using a suitable linker, such as a hexanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.
Substitution: The bromine atom on the quinoline ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be employed.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular docking studies and biochemical assays would be needed to elucidate the precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE
- N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE
Uniqueness
The uniqueness of N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE lies in its specific structural features, such as the length of the hexanamide linker, which could influence its biological activity and chemical reactivity compared to similar compounds with shorter or longer linkers.
Propiedades
Fórmula molecular |
C23H20BrN3O3 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
N-(5-bromoquinolin-8-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C23H20BrN3O3/c24-18-11-12-19(21-17(18)9-6-13-25-21)26-20(28)10-2-1-5-14-27-22(29)15-7-3-4-8-16(15)23(27)30/h3-4,6-9,11-13H,1-2,5,10,14H2,(H,26,28) |
Clave InChI |
AAUCSGPBSFKGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide](/img/structure/B15005219.png)
![3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15005222.png)
![Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate](/img/structure/B15005223.png)
![3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15005230.png)
![2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15005237.png)
![propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B15005245.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B15005249.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B15005268.png)

![3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005275.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005279.png)
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15005283.png)
